

Methyl 1-methyl-2-pyrroleacetate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Methyl 1-methyl-2-pyrroleacetate*

Cat. No.: *B1329999*

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For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-2-pyrroleacetate is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its unique pyrrole scaffold makes it a valuable building block for the synthesis of more complex, biologically active molecules. This document provides an in-depth technical guide on its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Methyl 1-methyl-2-pyrroleacetate is a light yellow to brown clear liquid.^[1] Its fundamental properties are summarized in the table below, compiled from various sources. It is noted for its favorable solubility characteristics, which are advantageous in a range of chemical formulations.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	153.18 g/mol	[1] [2] [3]
CAS Number	51856-79-2	[1] [2] [3]
Appearance	Light yellow to brown clear liquid	[1]
Boiling Point	80-85 °C at 2 mmHg (267 Pa)	[1] [4]
242.00 °C at 760.00 mmHg (estimated)	[5]	
Density	1.09 g/mL	[1]
1.064 g/mL at 25°C	[4]	
Refractive Index (n _{20D})	1.5	[1]
1.501	[4]	
Purity	≥ 97% (GC)	[1]
Solubility	Water: 3742 mg/L at 25 °C (estimated)	[5]
Flash Point	224.00 °F (106.67 °C) TCC	[4] [5]
Storage Conditions	Room Temperature, sealed in a dry environment	[1] [6]

Synthesis of Methyl 1-methyl-2-pyrroleacetate

The synthesis of **Methyl 1-methyl-2-pyrroleacetate** can be achieved through the reduction of methyl 1-methylpyrrole-2-glyoxylate. The following protocol is a detailed methodology for this conversion.

Experimental Protocol: Synthesis from Methyl 1-methylpyrrole-2-glyoxylate

Objective: To synthesize **Methyl 1-methyl-2-pyrroleacetate** with a high yield.

Reactants:

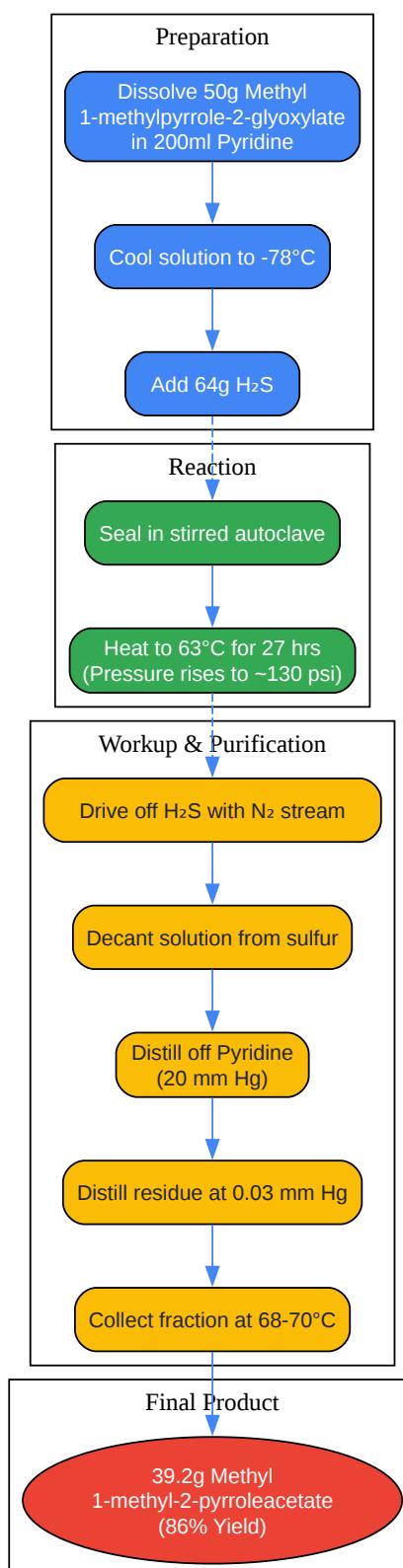
- Methyl 1-methylpyrrole-2-glyoxylate: 50 g
- Pyridine: 200 ml
- Hydrogen Sulfide: 64 g
- Nitrogen gas

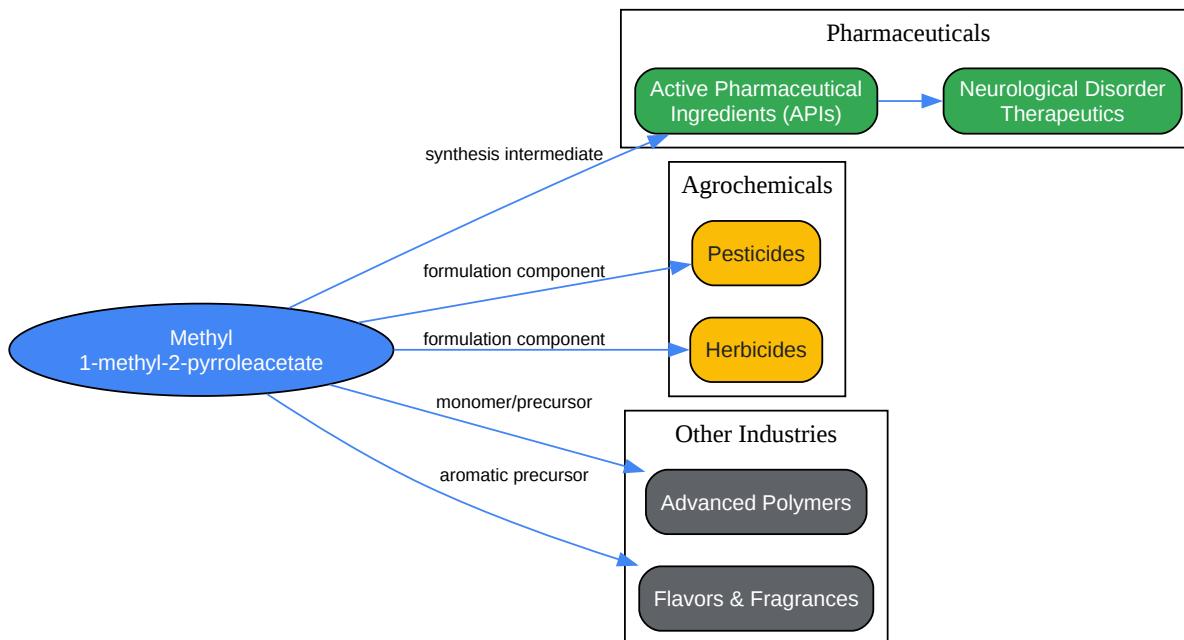
Procedure:

- A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.[7]
- The solution is cooled to -78°C.[7]
- 64 g of hydrogen sulfide is added to the cooled solution.[7]
- The mixture is sealed in a stirred autoclave and heated to 63°C. The internal pressure will rise to approximately 130 p.s.i.[7]
- The reaction is allowed to proceed for 27 hours.[7]
- After the reaction is complete, the excess hydrogen sulfide is driven off using a nitrogen stream.[7]
- The solution is decanted from the precipitated sulfur.[7]
- Pyridine is removed by distillation at a reduced pressure of 20 mm Hg.[7]
- The resulting residue is purified by distillation at 0.03 mm Hg, collecting the fraction at a boiling point of 68-70°C.[7]

Yield:

- This process yields 39.2 g of oily **Methyl 1-methyl-2-pyrroleacetate**, which corresponds to an 86% yield.[7]





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- To cite this document: BenchChem. [Methyl 1-methyl-2-pyrroleacetate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329999#methyl-1-methyl-2-pyrroleacetate-literature-review>]

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